(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol
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Overview
Description
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a hydroxymethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol typically involves the following steps:
Formation of the Pyrazolopyridine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Introduction of Functional Groups: The chlorine atom can be introduced via halogenation reactions, while the methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrazolopyridine derivatives.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the active site, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents at various positions.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit similar biological activities.
Uniqueness
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a promising candidate for further drug development .
Properties
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-3,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJNOSYUIZUXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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